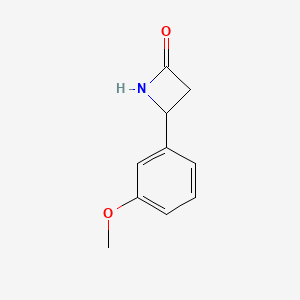

4-(3-Methoxyphenyl)-2-azetidinone

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJJMKMSTIQFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299066 | |

| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83716-64-7 | |

| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83716-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 4 3 Methoxyphenyl 2 Azetidinone Derivatives

Functional Group Interconversions on the Azetidinone Ring

Functionalization of the core azetidinone structure often involves the manipulation of existing functional groups on the ring and its substituents. These reactions are crucial for introducing new chemical properties and for building more complex molecular architectures.

Oxidation and reduction reactions on the azetidinone ring or its immediate side chains can lead to significant changes in the molecule's structure and reactivity. lamission.eduuml.eduexpii.compressbooks.pub An oxidation-reduction, or redox, reaction involves the transfer of electrons between two species, where one is oxidized (loses electrons) and the other is reduced (gains electrons). expii.compressbooks.pub The oxidation number of an atom represents the number of electrons lost, gained, or shared. lamission.edu

The most common reduction reaction involving the azetidinone ring is the conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂), transforming the 2-azetidinone into an azetidine (B1206935). acs.org This transformation removes the lactam functionality and introduces a more flexible four-membered amine ring. rsc.org Reagents like diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF) or alanes are efficient for this purpose, and the stereochemistry of the substituents on the ring is generally retained during the reduction. acs.org

Conversely, oxidation reactions directly on the azetidinone ring are less common but can be performed on its substituents. For instance, if a side chain contains an alcohol, it can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Table 1: Examples of Reduction Reactions on Azetidinone Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| N-substituted 2-azetidinone | Diborane (B₂H₆), THF | N-substituted azetidine | Reduction of lactam carbonyl |

| N-substituted 2-azetidinone | Lithium aluminum hydride (LiAlH₄) | N-substituted azetidine | Reduction of lactam carbonyl |

| N-substituted 2-azetidinone | Alanes (e.g., DIBAH) | N-substituted azetidine | Reduction of lactam carbonyl |

This table presents generalized reduction reactions for the 2-azetidinone class of compounds.

Side chains on the azetidinone ring, such as a butenyl group, offer numerous possibilities for substitution and functionalization. While specific examples for a butenyl group on a 4-(3-methoxyphenyl)-2-azetidinone are not extensively documented, the reactivity of alkenyl side chains on azetidinones is well-established. For instance, a vinyl group at the C-3 position can undergo various transformations. researchgate.net

These reactions include:

Epoxidation: The double bond of the butenyl group can be converted to an epoxide using peroxy acids like m-CPBA. This epoxide is a versatile intermediate that can be opened by various nucleophiles.

Oxymercuration-Reduction: This two-step process can be used to hydrate (B1144303) the double bond, converting the butenyl group into a hydroxybutyl group with predictable regioselectivity. researchgate.net

Hydroboration-Oxidation: This reaction also achieves hydration of the double bond but with the opposite regioselectivity to oxymercuration.

Ozonolysis: Cleavage of the double bond via ozonolysis can yield aldehyde or carboxylic acid functionalities, depending on the workup conditions.

These transformations on a butenyl side chain allow for the introduction of a wide range of functional groups, significantly expanding the chemical diversity of the this compound derivatives.

Modifications at Stereogenic Centers and Ring Positions

The stereochemistry at the C-3 and C-4 positions, as well as the substituent at the N-1 position, are critical for the biological activity of many azetidinone-based compounds. nih.gov Therefore, strategies to modify these positions are of great interest.

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for the synthesis of 2-azetidinones, allowing for the direct introduction of various substituents at the C-3 and C-4 positions. nih.govmdpi.com The substituents on the imine determine the group at C-4, while the ketene precursor dictates the substitution at C-3. For instance, using an imine derived from 3-methoxybenzaldehyde (B106831) will place the 3-methoxyphenyl (B12655295) group at the C-4 position.

Further derivatization can be achieved on a pre-formed azetidinone ring. For example, a 3-chloro-substituted azetidinone can undergo nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group, which can then be used in "click" chemistry or be reduced to an amino group. mdpi.com The introduction of a phosphonyl group at C-4 has also been reported through the Kinugasa reaction of a nitrone with an alkyne. nih.gov

Table 2: Synthesis of Substituted Azetidinones via Staudinger Reaction

| Imine Component | Ketene Component | C-3 Substituent | C-4 Substituent |

| Schiff base of 3-methoxybenzaldehyde | Chloroacetyl chloride | Chloro | 3-Methoxyphenyl |

| Schiff base of various aromatic aldehydes | Ketenes from carboxylic acids | Varied (e.g., alkyl, aryl) | Varied (e.g., aryl) |

| Schiff base of 3-methoxybenzaldehyde | Phenoxyacetyl chloride | Phenoxy | 3-Methoxyphenyl |

This table illustrates the versatility of the Staudinger reaction in creating diverse substitution patterns at C-3 and C-4.

The nitrogen atom of the azetidinone ring is a key site for modification. The substituent at the N-1 position can significantly influence the molecule's properties. nih.gov In many synthetic routes, the nitrogen is protected and then deprotected to yield the N-unsubstituted β-lactam, a crucial intermediate for many antibiotics. mdpi.com

A commonly used protecting group for the azetidinone nitrogen is the p-methoxyphenyl (PMP) group. mdpi.com The related p-ethoxyphenyl (PEP) group has also been employed. mdpi.comresearchgate.net These groups can be effectively removed under oxidative conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comresearchgate.net The reaction proceeds via oxidation of the electron-rich aromatic ring, leading to cleavage of the N-aryl bond and release of the N-unsubstituted azetidinone. mdpi.comresearchgate.net The efficiency of this deprotection can be influenced by the solvent system and the molar equivalents of CAN used. mdpi.comresearchgate.net

Table 3: Oxidative Deprotection of N-(p-alkoxyphenyl) Azetidinones

| N-1 Protecting Group | Deprotection Reagent | Key Conditions | Result |

| p-Methoxyphenyl (PMP) | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water, 0°C to rt | N-unsubstituted 2-azetidinone |

| p-Ethoxyphenyl (PEP) | Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, 0°C to rt | N-unsubstituted 2-azetidinone |

This table summarizes the common oxidative deprotection strategy for PMP and PEP protected azetidinones.

Other protecting groups, such as the benzhydryl group, have also been utilized, particularly in photochemical applications. beilstein-journals.orgresearchgate.net The choice of protecting group is often dictated by its stability to other reaction conditions in the synthetic sequence and the ease of its removal. nih.govsci-hub.se

Ring Opening and Rearrangement Reactions

The inherent ring strain of the four-membered azetidinone ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions under certain conditions. rsc.org These reactions can be triggered by nucleophiles, Lewis acids, or photochemical methods. rsc.orgbeilstein-journals.orgresearchgate.netmagtech.com.cn

Nucleophilic attack can occur at the C-2 carbonyl carbon or the C-4 carbon. For instance, reaction with strong nucleophiles can lead to the cleavage of the amide bond. The presence of an electron-rich phenyl group at the C-4 position, such as the 3-methoxyphenyl group, can favor rearrangement to a tetrahydroquinoline derivative in the presence of Lewis acids during reduction. acs.org

Photochemical methods, such as the Norrish-Yang cyclization, can be employed to form azetidinol (B8437883) intermediates, which can subsequently undergo ring-opening reactions upon treatment with ketones or boronic acids. beilstein-journals.orgresearchgate.net While these reactions are powerful tools for creating molecular complexity, the conditions must be carefully controlled to achieve the desired outcome and avoid unwanted side reactions. The stability of the azetidinone ring is generally greater than that of the more strained aziridines, allowing for a wider range of synthetic manipulations before a ring-opening reaction is desired. rsc.org

Regioselective and Enantioselective Ring Opening of Azetidines and Azetidinones

The ring-opening of 4-aryl-2-azetidinones is a fundamental transformation that typically yields β-amino acids and their derivatives. The regioselectivity of this process—which bond is cleaved—is highly dependent on the reaction conditions, the nature of the nucleophile, and the substituents on the lactam ring.

The cleavage of the amide bond (N1-C2) is a common pathway, particularly under hydrolytic conditions (acidic or basic), converting the cyclic amide into a linear β-amino acid. The rate of this hydrolysis is influenced by the electronic properties of the substituent on the nitrogen atom; electron-withdrawing groups tend to accelerate the cleavage. nih.gov

Alternatively, cleavage of the N1-C4 bond can occur, especially in 4-aryl substituted β-lactams under acidic conditions. For instance, treatment of 4-aryl-azetidin-2-ones with strong acids like triflic acid can lead to ring opening to form cinnamamides. chemrxiv.org The presence of the aryl group at the C4 position stabilizes the potential carbocationic character at this benzylic position, facilitating the N1-C4 bond scission. This pathway can be exploited to generate 3-aryl-3-phenyl-propionamides when the reaction is performed in benzene. chemrxiv.org

The stereochemical outcome of ring-opening reactions is of significant interest. While reactions proceeding through carbocationic intermediates, such as the acid-catalyzed opening of N-tosyl azetidines, can lead to racemic products, strategies have been developed to achieve enantioselectivity. nih.gov The use of chiral catalysts can control the approach of the nucleophile, leading to the preferential formation of one enantiomer. For example, chiral squaramide hydrogen-bond donor catalysts have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines. whiterose.ac.uk This approach relies on the catalyst's ability to recognize and stabilize the dipolar transition state of the SN2 ring-opening mechanism. whiterose.ac.uk

Table 1: Examples of Regioselective Ring-Opening Reactions of 4-Aryl-2-Azetidinone Derivatives

| Derivative | Reagents and Conditions | Product(s) | Key Outcome | Reference |

|---|---|---|---|---|

| 4-Aryl-azetidin-2-one | Triflic acid, Benzene | 3-Aryl-3-phenyl-propionamide | Regioselective N1-C4 cleavage and subsequent Friedel-Crafts type reaction. | chemrxiv.org |

| Optically active N-tosyl 4-aryl azetidines | Aryl borates (phenols) | Racemic β-aryloxy amines | Regioselective ring-opening with loss of stereochemistry, indicating a carbocationic intermediate. | nih.gov |

| N-Alkyl/Aryl β-lactams | Acid or Base Hydrolysis | β-Amino acid | Cleavage of the N1-C2 amide bond. | nih.gov |

Ring Expansion Reactions

Ring expansion reactions transform the four-membered azetidinone core into larger, often more flexible, five- or six-membered heterocyclic rings, such as γ-lactams (pyrrolidinones) and δ-lactams (piperidinones). These transformations significantly broaden the structural diversity accessible from a single β-lactam precursor.

A prominent strategy for one-carbon ring expansion involves the generation of an N-acyliminium ion intermediate. For example, 4-(1-bromoalkyl)-2-azetidinones can undergo ring expansion to highly functionalized γ-lactams. rsc.org In a polar solvent, the bromide dissociates to form a carbenium ion, which rearranges to a more stable N-acyliminium ion. This intermediate is then trapped by various nucleophiles (e.g., water, alcohols, azide, cyanide) to yield a variety of 5-substituted-pyrrolidin-2-ones in a diastereoselective manner. rsc.org Similarly, electrophile-induced ring expansions, such as treating 4-isopropenylazetidin-2-ones with bromine, can produce 5-bromopyrrolidin-2-ones.

Another powerful and versatile method is the "Successive Ring Expansion" (SuRE) strategy. This iterative process allows for the controlled insertion of amino acid fragments into a lactam ring. whiterose.ac.uknih.gov The sequence typically involves N-acylation of the lactam with a protected amino acid chloride, followed by deprotection and a base-mediated intramolecular rearrangement that results in the expansion of the ring. This method has been used to synthesize medium-sized rings and macrocyclic peptide mimetics. whiterose.ac.ukrscf.ru While specific examples starting directly from this compound are not detailed in the literature, the methodology is broadly applicable to a range of lactams. The success of these expansions can depend on the ring size and the nature of the inserted fragment.

Table 2: Examples of Ring Expansion Reactions of Azetidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 4-(1-Bromoalkyl)-2-azetidinone | Polar solvent (e.g., THF), Nucleophile (H₂O, NaN₃, KCN) | 5-Substituted-γ-lactam | One-carbon ring expansion via N-acyliminium ion. | rsc.org |

| 4-Formyl-β-lactam | Arylamines, then Bu₄NCN | 5-Aryliminopyrrolidin-2-one | One-carbon ring expansion via N1-C4 bond breakage. | |

| Lactam | 1. Fmoc-amino acid chloride, Pyridine, DMAP 2. Base (e.g., DBU) | Ring-expanded lactam (by 3 or 4 atoms) | Successive Ring Expansion (SuRE) by amino acid insertion. | rscf.ru |

| 4-Isopropenylazetidin-2-one | Br₂, CH₂Cl₂ | 5-Bromopyrrolidin-2-one | Electrophile-induced one-carbon ring expansion. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3 Methoxyphenyl 2 Azetidinone Analogues

Influence of Substituents on Molecular Interactions

The substituent at the C-3 position of the azetidinone ring plays a significant role in modulating activity. Research on analogous structures has demonstrated that the characteristics of this side chain, including its length and the presence of other functional groups, are critical.

Key findings on the impact of the C-3 side chain include:

Optimal Length: SAR studies on ezetimibe (B1671841) analogues indicate that a side chain with a three-atom linker between the azetidinone ring and a terminal group is optimal for activity. nih.gov

Pendent Aryl Groups: The presence of a pendent aryl group on the C-3 side chain has been identified as a requirement for potent activity. nih.gov This suggests the aryl group is involved in a crucial binding interaction.

Functional Group Tolerance: Modifications to the side chain are tolerated. For instance, introducing an amide group into the C-3 side chain was found not to be critical for cholesterol absorption inhibition activity. nih.gov

Heteroatom Substitution: Replacing the hydroxymethylene group in the C-3 phenylpropyl side chain with isoelectronic or isosteric groups has been explored. nih.gov Modifications at the 1'-position of this side chain with a sulfur-containing group have led to compounds with improved cholesterol absorption inhibitory activity. nih.gov

These findings are summarized in the table below, highlighting the influence of C-3 side chain modifications on activity.

| C-3 Side Chain Modification | Observation | Impact on Activity | Reference |

| Length | Optimal at three linking atoms. | Critical | nih.gov |

| Pendent Group | A pendent aryl group is required. | Critical | nih.gov |

| Functional Groups | Introduction of an amide group. | Not critical for activity. | nih.gov |

| Heteroatom Substitution | Replacement of 1'-hydroxymethylene with a sulfur group. | Improved activity. | nih.gov |

Stereochemical Significance in Azetidinone Analogues

The 2-azetidinone ring in these analogues contains chiral centers at the C-3 and C-4 positions. The specific spatial arrangement of the substituents at these centers is paramount for biological activity, as stereoisomers often exhibit dramatically different potencies.

The relative and absolute stereochemistry of the substituents on the β-lactam ring is a critical determinant of biological efficacy. For a wide range of biologically active 3,4-disubstituted 2-azetidinones, a specific stereoisomeric configuration is required for optimal interaction with the target protein. In the development of cholesterol absorption inhibitors like ezetimibe and its analogues, the (3R,4S) configuration has been established as the most active stereoisomer. nih.gov Enantiomerically pure compounds with the (3R,4S) relative configuration consistently demonstrate the desired biological effect, indicating that the precise three-dimensional arrangement of the C-3 side chain and the C-4 aryl group is essential for binding. nih.gov The diastereomeric relationship, often described as trans for the protons at C3 and C4, is also a key factor, although the (3R,4S) absolute configuration defines the optimal geometry.

Bioisosteric Modifications for Targeted Research

Bioisosterism, the strategy of exchanging a functional group within a molecule for another with similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. spirochem.comcambridgemedchemconsulting.comresearchgate.net This approach aims to improve the compound's biological activity, modify its metabolic stability, or reduce toxicity while retaining the desired pharmacological effect. In the context of 4-(3-methoxyphenyl)-2-azetidinone analogues, bioisosteric replacements have been explored at various positions of the azetidinone ring and its substituents.

One common area for bioisosteric modification is the methoxy (B1213986) group on the phenyl ring. The replacement of the methoxy group with other substituents can influence the compound's lipophilicity, electronic properties, and potential for hydrogen bonding, thereby affecting its interaction with biological targets. For instance, replacing the methoxy group with a hydroxyl group can introduce a hydrogen bond donor, potentially leading to new interactions with a target receptor. Conversely, substitution with a halogen, such as fluorine or chlorine, can alter the electronic distribution of the phenyl ring and improve metabolic stability. cambridgemedchemconsulting.com

Another key position for modification is the C3 position of the azetidinone ring. In a study on azetidinone-based cholesterol absorption inhibitors, various isoelectronic and isosteric groups were used to replace a hydroxymethylene group on the C3 side chain. nih.gov While modifications at the 3'-position of a phenylpropyl side chain led to decreased activity, alterations at the 1'-position, including the introduction of a sulfur atom, resulted in compounds with enhanced cholesterol absorption inhibitory activity. nih.gov

The N1 substituent of the azetidinone ring also presents opportunities for bioisosteric modification. In the design of prostate-specific antigen (PSA) inhibitors, a proposed salt bridge with Lys-145 was explored by modifying the N-1 side chain. nih.gov While significant structural changes were not well-tolerated in a specific secondary aromatic binding site, this highlights the importance of this position for target interaction. nih.gov

The following table summarizes some common bioisosteric replacements that could be considered for the this compound scaffold based on established principles of medicinal chemistry.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH3) | Hydroxyl (-OH), Halogen (F, Cl), Methyl (-CH3), Cyano (-CN) | Modulate lipophilicity, electronic properties, and hydrogen bonding potential. cambridgemedchemconsulting.com |

| Phenyl ring | Pyridyl, Thienyl, or other heteroaromatic rings | Alter electronic properties, solubility, and potential for new interactions. cambridgemedchemconsulting.com |

| Amide (-CONH-) in the ring | Reversed amide, ester, ketone | Explore different hydrogen bonding patterns and chemical stability. |

| Hydrogen at C3 | Halogen (Cl), Alkyl, Hydroxy, Alkoxy | Introduce steric bulk, alter electronics, and explore new binding interactions. mdpi.com |

These examples underscore the utility of bioisosterism as a rational approach in the design of novel this compound analogues with tailored biological activities.

Development of Dimeric and Hybrid Azetidinone Scaffolds

Moving beyond single-molecule modifications, the development of dimeric and hybrid scaffolds represents a sophisticated strategy to enhance biological activity, improve target selectivity, and explore polypharmacology. This approach involves linking two or more pharmacophoric units, which can be identical (dimerization) or different (hybridization).

Dimeric Azetidinones:

Dimerization of the this compound scaffold can lead to molecules with the potential to interact with two binding sites simultaneously, a concept known as bivalency. This can result in a significant increase in binding affinity and potency. One approach to creating such dimers is to link two azetidinone units through a flexible or rigid linker.

A notable example in a related context is the synthesis of new β-lactam compounds containing a 3,3'-bis(indolyl) framework. researchgate.net In this work, a butenyl aldehyde on the C-4 side chain of an azetidinone intermediate was used for the nucleophilic addition of indole, ultimately leading to a bis(indolyl)butyl-β-lactam. researchgate.net This strategy of incorporating multiple bioactive moieties into a single molecule can be adapted to create dimeric structures of this compound.

Hybrid Azetidinones:

Hybridization involves covalently linking the 2-azetidinone core to another distinct pharmacophore, aiming to combine the biological activities of both parent molecules or to create a new molecule with a unique activity profile. The 2-azetidinone ring serves as a versatile scaffold for such hybridization.

Research has demonstrated the synthesis of hybrid molecules where the 2-azetidinone ring is linked to various heterocyclic systems known for their biological activities. For example, hybrid adducts featuring a pyrazine (B50134) and a 1,3,4-oxadiazole (B1194373) moiety alongside the azetidinone ring have shown promising antimicrobial and antitubercular activities. mdpi.com Specifically, derivatives with a 4-chloro or 4-methoxy substitution on an associated phenyl ring exhibited a high antitubercular activity. mdpi.com

Another study describes the synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, which are hybrid molecules combining the 2-azetidinone core with a sulfonamide structure. nih.gov These compounds were evaluated for their antibacterial and antioxidant properties. nih.gov The synthesis involved a multi-step process culminating in the cycloaddition of an N-(arylidene)hydrazinoacetyl sulfonamide with chloroacetyl chloride to form the azetidinone ring. nih.gov

The table below presents examples of heterocyclic moieties that have been successfully hybridized with the 2-azetidinone scaffold, along with their reported biological activities.

| Hybridized Heterocyclic Moiety | Resulting Biological Activity | Reference |

| Pyrazine and 1,3,4-Oxadiazole | Antimicrobial, Antitubercular | mdpi.com |

| Sulfonamide | Antibacterial, Antioxidant | nih.gov |

| Thiazole (B1198619) | Antimicrobial | mdpi.com |

| Naphthyridine | Antimicrobial | mdpi.com |

The design and synthesis of dimeric and hybrid molecules based on the this compound scaffold offer a promising avenue for the discovery of novel therapeutic agents with enhanced efficacy and potentially new mechanisms of action.

Spectroscopic and Analytical Characterization of 4 3 Methoxyphenyl 2 Azetidinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the intricate structures of azetidinone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Proton (¹H) NMR spectroscopy of 4-(3-Methoxyphenyl)-2-azetidinone provides characteristic signals that are crucial for confirming its structure. The protons of the β-lactam ring typically appear as distinct multiplets due to their diastereotopic nature and coupling to each other. The proton at the C4 position, being adjacent to the aromatic ring, shows a specific chemical shift and coupling pattern. The protons on the C3 of the azetidinone ring also provide key structural information through their chemical shifts and coupling constants. The aromatic protons of the 3-methoxyphenyl (B12655295) group exhibit a complex splitting pattern in the aromatic region of the spectrum, while the methoxy (B1213986) group protons appear as a sharp singlet.

The stereochemistry of the substituents on the azetidinone ring, particularly for its derivatives, can be deduced from the coupling constants between the H-3 and H-4 protons. For instance, cis and trans isomers of substituted 2-azetidinones can be distinguished based on the magnitude of the J-coupling constant between these protons, with typical values of J = 4.2–4.8 Hz for cis isomers and J = 2.5 Hz for trans isomers. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Data for Azetidinone Derivatives

| Compound Class | H-3 Signal (ppm) | H-4 Signal (ppm) | J₃,₄ (Hz) | Aromatic Protons (ppm) | Methoxy Protons (ppm) |

| N-(p-Ethoxyphenyl)-3-phthalimido-4-aryl-2-azetidinones | - | - | 2.5 (trans) | - | - |

| N-(p-Ethoxyphenyl)-3-phenoxy-4-aryl-2-azetidinones | - | - | 4.2-4.8 (cis) | - | - |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | 5.32–5.45 (d) | - | - | - | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The carbonyl carbon of the β-lactam ring in azetidinone derivatives characteristically resonates in the downfield region of the spectrum, typically between 161 and 168 ppm. mdpi.comresearchgate.net The carbons of the azetidinone ring (C3 and C4) also show distinct signals. For instance, in N-(p-ethoxyphenyl)-3-phthalimido-2-azetidinones, the C3 and C4 signals appear around 63.03–63.68 ppm and 61.03–62.68 ppm, respectively. mdpi.comresearchgate.net In contrast, for 3-alkoxy-2-azetidinones, these signals shift to approximately 81.09–84.74 ppm for C3 and 63.59–63.23 ppm for C4. mdpi.comresearchgate.net The carbon atoms of the 3-methoxyphenyl substituent, including the methoxy carbon, also exhibit characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for Azetidinone Derivatives

| Compound Class | C=O (ppm) | C-3 (ppm) | C-4 (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |

| N-(p-Ethoxyphenyl)-3-phthalimido-2-azetidinones | 161.26-167.78 | 63.03-63.68 | 61.03-62.68 | - | - |

| N-(p-Ethoxyphenyl)-3-alkoxy-2-azetidinones | 161.26-167.78 | 81.09-84.74 | 63.59-63.23 | - | - |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | 160.3–168.2 | 75.9–79.1 | 64.2–67.0 | - | - |

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives of this compound. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the molecule. HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively, providing a complete picture of the molecular structure.

For chiral derivatives of this compound, the determination of enantiomeric excess is crucial. This can be achieved using chiral shift reagents in NMR spectroscopy. These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like many azetidinone derivatives. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). This technique is highly effective for confirming the molecular weight of the parent compound and its derivatives. Tandem mass spectrometry (MS/MS) experiments using ESI can be employed to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound and its derivatives, enabling both the assessment of purity and the identification of degradation products. nih.govchimia.chresearchgate.netnih.gov The coupling of a liquid chromatograph with a mass spectrometer allows for the separation of components in a mixture followed by their detection and identification based on their mass-to-charge ratio (m/z). lbl.gov

In a typical LC-MS analysis, the sample is first subjected to chromatographic separation, often on a C8 or C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of solvents like ammonium (B1175870) acetate (B1210297) solution, methanol, and acetonitrile (B52724) is commonly employed to effectively separate the target compound from any impurities or degradation products. researchgate.net

The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). nih.govresearchgate.net The mass analyzer, such as a quadrupole time-of-flight (QToF) instrument, provides high-resolution mass data, which is instrumental in determining the elemental composition of the parent ion and its fragments. researchgate.netlbl.gov

For instance, in the analysis of drug degradation, LC-MS can identify products formed under various stress conditions like acid, base, thermal, and oxidative degradation. nih.goveurjchem.com By analyzing the MS/MS fragmentation patterns of the detected peaks, the structures of these degradation products can be proposed. chimia.chresearchgate.net This information is vital for understanding the stability of the compound and for quality control purposes. researchgate.net Untargeted metabolomics approaches using LC-MS can also be employed to identify a wide range of metabolites and degradation products in complex biological matrices. nih.gov

Table 1: Representative LC-MS Parameters for Azetidinone Analysis

| Parameter | Description |

| Chromatography Column | Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A: 10 mmol·L⁻¹ ammonium acetate; B: Methanol-acetonitrile (50:50) researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) researchgate.net |

| Scan Mode | Full scan for precursor ions, followed by MS/MS for fragmentation analysis frontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups present in this compound and its derivatives. researchgate.netbepls.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The most characteristic absorption for a 2-azetidinone ring is the β-lactam carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak in the region of 1730-1760 cm⁻¹. The exact frequency can be influenced by substituents on the ring. Other key functional groups also exhibit characteristic absorption bands. For example, the C-O-C stretching of the methoxy group is expected in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. youtube.com The N-H stretching vibration of N-unsubstituted β-lactams appears as a broad peak around 3200-3400 cm⁻¹. semanticscholar.org

Table 2: Typical IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| β-Lactam C=O Stretch | 1730 - 1760 |

| Aromatic C-H Stretch | 3000 - 3100 lumenlearning.comlibretexts.org |

| Alkane C-H Stretch | 2850 - 3000 lumenlearning.comlibretexts.org |

| Aromatic C=C Stretch | 1450 - 1600 youtube.comlumenlearning.com |

| C-O-C Stretch (Ether) | 1000 - 1300 lumenlearning.com |

| N-H Stretch (if unsubstituted) | 3200 - 3400 semanticscholar.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.gov For chiral molecules like many derivatives of this compound, this technique is invaluable for unambiguously determining the spatial arrangement of atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. From this, bond lengths, bond angles, and torsional angles can be determined with high precision.

For example, a study on 3,3-dichloro-N-p-methoxyphenyl-4-(2-phenylstryl)-2-azetidinone revealed a monoclinic crystal system with the space group P2(1)/c. nih.gov The analysis of the crystal structure can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. The planarity of the β-lactam ring is a key structural feature that can be assessed, as it is often correlated with the compound's biological activity. nih.gov

Table 3: Example Crystallographic Data for an Azetidinone Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1)/c | nih.gov |

| a (Å) | 9.619(5) | nih.gov |

| b (Å) | 13.879(4) | nih.gov |

| c (Å) | 14.161(5) | nih.gov |

| β (°) | 100.16(3) | nih.gov |

| Volume (ų) | 1860.8(13) | nih.gov |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, primarily carbon, hydrogen, and nitrogen. researchgate.netucalgary.ca The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide and water, are collected and weighed to determine the mass of carbon and hydrogen in the original sample. ucalgary.ca The nitrogen content is often determined separately using methods like the Dumas or Kjeldahl method.

From the percentage composition, the relative number of moles of each element in the compound can be calculated by dividing the percentage of each element by its atomic mass. brainkart.comchemcollective.org These molar ratios are then simplified to the smallest whole numbers to yield the empirical formula. brainkart.comchemcollective.orggithub.io The molecular formula can then be determined if the molecular weight of the compound is known from other techniques like mass spectrometry. ucalgary.ca

Table 4: Hypothetical Elemental Analysis Data for C₁₀H₁₁NO₂ (this compound)

| Element | Theoretical % |

| Carbon (C) | 67.78 |

| Hydrogen (H) | 6.26 |

| Nitrogen (N) | 7.90 |

| Oxygen (O) | 18.06 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions. researchgate.netnih.govijrti.orgresearchgate.net In TLC, a small amount of the sample is spotted onto a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a plate. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase).

As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary phase. nih.gov This differential migration results in the separation of the components into distinct spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification. researchgate.net

For reaction monitoring, small aliquots of the reaction mixture are periodically analyzed by TLC. The disappearance of starting materials and the appearance of the product spot indicate the progress of the reaction. bepls.comijrti.org The purity of a synthesized compound can be assessed by the presence of a single spot on the TLC plate. researchgate.net

Table 5: Typical TLC Parameters for Azetidinone Analysis

| Parameter | Description |

| Stationary Phase | Silica gel coated plates nih.gov |

| Mobile Phase | Ethyl acetate:Hexane (1:3) researchgate.net |

| Visualization | UV light nih.gov or chemical staining agents |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique used for the purification and purity assessment of this compound and its derivatives. uni-giessen.de It is particularly valuable for the separation of enantiomers (chiral resolution) when a chiral stationary phase (CSP) is employed. nih.govnih.govazypusa.comsigmaaldrich.com

For purity analysis, a reversed-phase HPLC method is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases. A UV detector is often used to monitor the eluting compounds, and the purity is determined by the relative area of the main peak.

Chiral HPLC is essential for separating the enantiomers of chiral azetidinone derivatives. nih.govnih.gov This is achieved by using a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. nih.gov In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral column. orientjchem.org

Table 6: Representative HPLC Conditions for Chiral Resolution

| Parameter | Description |

| Column | Chiralpak® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on silica gel) nih.gov |

| Mobile Phase | Hexane:Isopropanol:Triethylamine (B128534) (e.g., 97:3:0.1) nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) nih.gov |

Computational and Theoretical Investigations of 4 3 Methoxyphenyl 2 Azetidinone

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energetics of molecules. These methods can predict molecular geometries, reaction pathways, and various spectroscopic properties, providing a detailed picture of a molecule's behavior.

Ab initio and Density Functional Theory (DFT) are high-level computational methods used to solve the electronic structure of molecules, providing accurate predictions of their properties. DFT, in particular, has become a standard tool for studying reaction energetics and transition state geometries due to its balance of accuracy and computational cost. epstem.netcuny.edu These calculations are crucial for understanding how a molecule like 4-(3-Methoxyphenyl)-2-azetidinone might be synthesized or how it participates in chemical reactions.

For instance, DFT studies on related heterocyclic compounds have been used to elucidate reaction mechanisms, such as in Diels-Alder reactions. researchgate.net These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating and calculating the energies of transition states and intermediates. researchgate.net Lewis acid catalysis, which can alter reaction mechanisms from a one-step to a stepwise pathway, has also been successfully modeled using DFT. researchgate.net Calculations can predict activation barriers, reaction energies, and the influence of substituents on reactivity. cuny.eduresearchgate.net While specific DFT studies on the reaction energetics of this compound are not widely published, the methodology is well-established. Such a study would involve optimizing the geometries of reactants, products, and transition states to map out the potential energy surface of a given reaction.

The table below illustrates typical data obtained from DFT calculations for a related molecule, demonstrating the kind of information that could be generated for this compound.

| Parameter | Method/Basis Set | Calculated Value (Hartree) |

| Total Energy | B3LYP/6-311G(d,p) | -1259.45 |

| HOMO Energy | B3LYP/6-311G(d,p) | -0.23 |

| LUMO Energy | B3LYP/6-311G(d,p) | -0.08 |

| Dipole Moment | B3LYP/6-311G(d,p) | 3.12 Debye |

| This table is illustrative and based on general values for similar organic molecules. Data is not specific to this compound. |

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT calculations. numberanalytics.com These methods simplify the complex equations of quantum mechanics by incorporating experimental data and empirical parameters. numberanalytics.comopenmopac.net This approach significantly reduces computational time, making it suitable for screening large numbers of molecules or studying very large systems. openmopac.netwustl.edu

AM1 calculations are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comwustl.edu They are used to calculate properties like heats of formation, dipole moments, and molecular geometries. While not as precise as DFT for determining reaction energetics, semi-empirical methods are valuable for initial conformational analysis and for generating starting structures for higher-level calculations.

| Method | Key Features | Typical Applications |

| AM1 | Based on NDDO approximation; parameterized to reproduce experimental data. | Rapid geometry optimization, calculation of heats of formation, initial conformational screening. |

| PM3 | A re-parameterization of AM1, often providing better results for certain classes of molecules. | Similar to AM1; often used in parallel to compare results. |

| This table outlines the general characteristics of common semi-empirical methods. |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity.

Derivatives of 2-azetidinone are known to interact with several important biological targets, including tubulin and the Niemann-Pick C1-Like 1 (NPC1L1) protein.

Tubulin Binding: Tubulin is a crucial protein involved in cell division, making it a major target for anticancer drugs. nih.gov Many compounds that bind to the colchicine-binding site of tubulin feature a trimethoxyphenyl (TMP) moiety, which is structurally related to the methoxyphenyl group in this compound. nih.gov Molecular docking studies are used to investigate how these ligands fit into the binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govmdpi.com For example, docking studies on novel pyrrole-based inhibitors revealed hydrogen bond interactions with residues like THR 179 and LYS 254 in the colchicine-binding site, with calculated binding energies of -9.910 kcal/mol for the most potent compounds. mdpi.com

NPC1L1 Interaction: The NPC1L1 protein is the molecular target of the cholesterol absorption inhibitor ezetimibe (B1671841), which features a 2-azetidinone ring. nih.gov Docking studies can help elucidate how ligands bind to NPC1L1. Structure-activity relationship studies have identified novel non-steroidal ligands with a quinolinone scaffold that bind to a site distinct from that of ezetimibe, suggesting different modes of action. nih.gov Computational analysis of these interactions is vital for designing new cholesterol-lowering agents.

| Target Protein | Biological Role | Key Interacting Residues (from related inhibitors) | Binding Energy (Example) |

| Tubulin | Cell division, cytoskeleton formation | Asn101, Thr179, Lys254, Asn258 | -9.910 kcal/mol |

| NPC1L1 | Cholesterol absorption | N/A (binding site varies) | N/A |

| This table summarizes docking information for inhibitors related to this compound, illustrating the type of data generated. |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov Computational methods such as molecular dynamics (MD) simulations and simulated annealing are used to explore the conformational landscape of a molecule. nih.gov

For flexible molecules, understanding the accessible conformations is key to predicting how they will interact with a binding site. Different computational approaches, from force-field-based methods to higher-level DFT calculations, can be used to assess the relative energies of different conformers. mdpi.comfrontiersin.org For example, studies on peptide analogs have shown that while molecular dynamics can explore local conformations, more extensive methods like replica exchange molecular dynamics (REMD) may be needed to adequately sample the conformational space and match experimental observations. nih.gov Such analyses would be critical for understanding the flexibility of the methoxyphenyl group relative to the azetidinone ring in this compound and how this influences its ability to bind to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govshd-pub.org.rs

The process involves building a mathematical model based on a "training set" of compounds with known activities. shd-pub.org.rs This model is then validated using an external "test set" to ensure its predictive power. researchgate.net Descriptors used in QSAR can range from simple properties like molecular weight and logP to more complex electronic and 3D structural parameters. Recent studies have successfully used 3D-QSAR models to guide the optimization of novel fungicides, leading to the identification of compounds with significantly improved efficacy. nih.gov A QSAR study on derivatives of this compound could identify key substitutions on the phenyl ring or the azetidinone core that enhance a desired biological effect, thereby accelerating the drug discovery process.

In Silico Prediction of Molecular Properties for Research Design (e.g., Bioavailability, Lipophilicity)

In the preliminary phases of drug discovery and development, the application of computational, or in silico, models to forecast the pharmacokinetic characteristics of a chemical is a critical step. These predictive models enable an early evaluation of a molecule's viability as a drug candidate, thereby directing subsequent experimental research and optimization efforts. For this compound, a variety of molecular properties can be computed using established computational tools, which offer significant insights into its probable behavior within a biological system. These forecasts are derived from the compound's structure and are based on quantitative structure-property relationship (QSPR) models. nih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is central to this process. actascientific.com Computational platforms such as SwissADME and pkCSM leverage a compound's chemical structure to predict its physicochemical attributes, drug-likeness, and pharmacokinetic profile. nih.govrjpponline.orgrfppl.co.in Such predictions are instrumental in the early identification of a molecule's potential shortcomings, including poor absorption or metabolic instability.

Detailed Research Findings

While comprehensive computational studies specifically targeting this compound are not extensively documented in publicly available literature, its molecular properties can be reliably predicted using a range of validated in silico models. These models are constructed upon vast datasets of experimentally verified properties of numerous other small molecules. nih.gov The subsequent tables detail the predicted molecular and pharmacokinetic properties for this compound, generated based on the principles of widely accepted computational chemistry software.

Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | 177.20 g/mol | A low molecular weight is generally favorable for absorption and diffusion across biological membranes. |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | This value indicates moderate lipophilicity, suggesting a balance between solubility in aqueous and lipid environments, which is often desirable for oral drugs. nih.gov |

| Water Solubility (LogS) | -1.8 | This suggests that the compound is likely to be soluble in water, which is important for its formulation and absorption in the gastrointestinal tract. nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | A TPSA below 140 Ų is generally associated with good cell membrane permeability. The predicted value suggests good potential for oral absorption. |

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound

| ADME Parameter | Predicted Outcome | Implication for Research Design |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut, making it a good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross the blood-brain barrier, which is a key consideration if the target is within the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for P-gp, an efflux pump, is advantageous as it reduces the likelihood of the compound being actively removed from cells, potentially increasing its bioavailability. |

| CYP450 Inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Likely no significant inhibition | A low probability of inhibiting major cytochrome P450 enzymes suggests a lower risk of drug-drug interactions. |

| Bioavailability Score | 0.55 | This score, on a scale where higher is better, indicates a good probability of the compound having favorable pharmacokinetic properties to become an oral drug. nih.gov |

Table 3: Predicted Drug-Likeness of this compound

| Rule/Filter | Prediction | Significance |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | The compound adheres to these widely used guidelines, suggesting it possesses properties that would make it a likely orally active drug in humans. nih.gov |

| Veber's Rule | Yes | The compound meets the criteria for good oral bioavailability based on its number of rotatable bonds and polar surface area. |

| Egan's Rule | Yes | This filter suggests the compound has a good probability of passive absorption. |

| Muegge's Rule | Yes | This indicates the compound has structural features commonly found in known drugs. |

The in silico data strongly indicate that this compound presents a promising profile for a potential drug candidate, especially for oral administration. Its moderate lipophilicity, predicted high gastrointestinal absorption, and conformity with multiple drug-likeness rules establish a strong basis for its consideration in further preclinical development. These computational forecasts are vital for the strategic planning of subsequent in vitro and in vivo studies to experimentally validate these characteristics. For example, the high predicted GI absorption would justify prioritizing the development and testing of an oral formulation. In a similar vein, the prediction of blood-brain barrier permeability would inform the design of studies aimed at investigating its effects on the central nervous system, should that be the intended therapeutic target.

Applications of 4 3 Methoxyphenyl 2 Azetidinone Derivatives in Synthetic Organic Chemistry

Intermediates in the Synthesis of Advanced Molecular Architectures

Derivatives of 4-(3-methoxyphenyl)-2-azetidinone serve as crucial intermediates in the creation of sophisticated molecular structures, particularly those with significant biological activity.

The β-lactam ring is the cornerstone of a major class of antibiotics. bepls.comnih.gov The 2-azetidinone core, including derivatives of this compound, is a fundamental component in the synthesis of various β-lactam antibiotic analogues.

Carbapenems: These are broad-spectrum β-lactam antibiotics with a characteristic fused ring system. creative-biolabs.com The synthesis of carbapenems often involves the use of 4-substituted-2-azetidinone precursors. nih.govnih.govgoogle.com For instance, a key intermediate for the synthesis of carbapenem (B1253116) antibiotics, (3R,4R)-4-acetoxy-3-[(R)-1((t-butyldimethylsilyl)oxy)-ethyl]-1-methoxyphenyl-2-azetidinone, can be synthesized under mild conditions. researchgate.net Thienamycin (B194209), the first discovered carbapenem, was originally isolated from Streptomyces cattleya. nih.gov Its total synthesis and the development of more stable derivatives like imipenem (B608078) have been significant achievements in medicinal chemistry. nih.govscilit.com The synthesis of N-acetyl thienamycin and epithienamycin (B1209815) A has been achieved through a catalytic asymmetric azetidinone-forming reaction. nih.gov

Monobactams: Unlike most other β-lactams, monobactams feature a non-fused β-lactam ring. creative-biolabs.com Aztreonam is a commercially available example. creative-biolabs.com The synthesis of monobactam analogues can start from 4-substituted-2-azetidinones. For example, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone has been synthesized and converted into monobactams. scispace.com Research has also focused on creating new monobactam derivatives with activity against multidrug-resistant Gram-negative bacteria. nih.gov

Thienamycin: As a potent and broad-spectrum carbapenem antibiotic, the synthesis of thienamycin and its analogues is of great interest. nih.govresearchgate.net A key step in many synthetic routes is the construction of the β-lactam ring. researchgate.netscripps.edu Optically pure 4-acetoxy-3-[1-(t-butyldimethylsiloxy)ethyl]-2-azetidinone is an important intermediate for the synthesis of thienamycin. researchgate.net

Table 1: Examples of β-Lactam Antibiotic Analogues Synthesized from Azetidinone Precursors

| Antibiotic Class | Key Azetidinone Intermediate Example | Reference |

| Carbapenems | (3R,4R)-4-Acetoxy-3-[(R)-1((t-butyldimethylsilyl)oxy)-ethyl]-1-methoxyphenyl-2-azetidinone | researchgate.net |

| Monobactams | cis-3-Benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone | scispace.com |

| Thienamycin | Optically pure 4-acetoxy-3-[1-(t-butyldimethylsiloxy)ethyl]-2-azetidinone | researchgate.net |

The 2-azetidinone ring can be opened to generate β-amino acids, which are important components of various natural products and pharmaceuticals. This makes this compound derivatives valuable starting materials for the synthesis of these amino acids and their derivatives.

β-Amino Acid Synthesis: The ring-opening of β-lactams provides a straightforward route to β-amino acids. The substituents on the azetidinone ring dictate the structure of the resulting β-amino acid. The use of chiral β-lactams allows for the asymmetric synthesis of β-amino acids.

Peptide Mimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of β-amino acids derived from azetidinones into peptide chains can induce specific secondary structures, such as β-turns. nih.gov This conformational constraint can lead to increased potency and selectivity. nih.gov For example, short peptides containing uncleavable peptide bond mimetics have been designed as photoactivatable caspase-3 inhibitors. nih.govnih.gov

Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-azetidinone ring allows for its use in the construction of more elaborate heterocyclic structures, including spirocyclic and fused ring systems, as well as dimeric and multi-azetidinone scaffolds.

The [2+2] cycloaddition reaction, often referred to as the Staudinger reaction, is a common method for synthesizing β-lactams. nih.gov This reaction can be adapted to create spirocyclic and fused ring systems by using cyclic imines or ketenes.

Spirocyclic Systems: Spirocyclic compounds, where two rings share a single atom, are of interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The synthesis of spirocyclic azetidinones can be achieved through the reaction of a ketene (B1206846) with a cyclic imine. For example, the synthesis of 4-(9-anthryl)-1-(2-methoxyphenyl)spiro[azetidin-3,9'-xanthen]-2-one has been reported. nih.gov

Fused Ring Systems: Fused ring systems containing a β-lactam core are characteristic of many important antibiotics, such as penicillins and cephalosporins. The intramolecular cyclization of appropriately functionalized azetidinone derivatives is a key strategy for constructing these bicyclic systems.

The synthesis of molecules containing multiple azetidinone rings has been explored to create compounds with novel properties. These scaffolds can be constructed through various coupling reactions, linking two or more pre-formed azetidinone units. The resulting dimeric or multi-azetidinone structures can exhibit unique biological activities or serve as ligands in coordination chemistry.

Q & A

Q. What synthetic methodologies are most effective for constructing the 2-azetidinone core in 4-(3-Methoxyphenyl)-2-azetidinone?

The 2-azetidinone ring is typically synthesized via Staudinger [2+2] cycloaddition between ketenes and imines or through β-lactam formation using nucleophilic ring-opening strategies. For this compound, a regioselective approach involving Schiff base intermediates and subsequent cyclization under basic conditions is often employed. Key steps include protecting the 3-methoxyphenyl group to avoid undesired side reactions and optimizing reaction temperatures (e.g., 0–5°C) to enhance yield .

Q. How can researchers confirm the stereochemical integrity of this compound derivatives during synthesis?

Chiral HPLC coupled with polarimetry is standard for stereochemical validation. For advanced characterization, X-ray crystallography or NOESY NMR experiments can resolve spatial arrangements. For example, in related β-methylazetidin-2-one derivatives, crystallographic data (e.g., CCDC entries) have been critical in confirming (3S,4S) configurations .

Q. What analytical techniques are recommended for detecting impurities in this compound samples?

High-resolution LC-MS (Q-TOF) and GC-MS are preferred for impurity profiling. For instance, residual solvents or byproducts like 3-methoxyphenyl isocyanate (a potential degradation product) can be identified using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the azetidinone ring (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) influence biological activity in drug discovery?

Comparative studies on azetidinone analogs, such as ezetimibe (a cholesterol absorption inhibitor), reveal that electron-donating groups like methoxy enhance metabolic stability but may reduce binding affinity to targets like NPC1L1. For 3-methoxyphenyl derivatives, molecular docking simulations suggest steric hindrance effects that require optimization via structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictory data in azetidinone stability under acidic vs. basic conditions?

Accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) coupled with kinetic modeling can resolve discrepancies. For example, this compound may undergo ring-opening in acidic media but remain stable in neutral/basic conditions. Stability-indicating assays using UV-spectrophotometry or NMR time-course experiments are critical .

Q. How can researchers optimize crystallization conditions for this compound to improve polymorph control?

Crystallization screens using solvent/antisolvent systems (e.g., ethanol/water) and additives like seed crystals or surfactants are effective. For related pyrrolotriazine-azetidinone hybrids, controlled cooling rates (1°C/min) and solvent polarity adjustments yielded Form I vs. Form II polymorphs with distinct dissolution profiles .

Q. What role does the 3-methoxyphenyl group play in modulating oxidative stress in cellular assays?

In pyrimidine-azetidinone hybrids, the 3-methoxyphenyl moiety has shown dual antioxidant/pro-oxidant behavior depending on concentration. ROS (reactive oxygen species) assays in HEK-293 cells, combined with ESR spectroscopy for radical detection, are recommended to elucidate mechanisms .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate azetidinone ring-opening reactions?

Use pseudo-first-order conditions with excess nucleophile (e.g., thiols or amines). Monitor reaction progress via inline FTIR or HPLC. For example, the rate constant (k) for 2-azetidinone hydrolysis can be calculated using the Eyring equation to correlate temperature and activation energy .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic attacks?

DFT (Density Functional Theory) calculations at the B3LYP/6-31G(d) level can map electron density distributions and identify susceptible sites (e.g., carbonyl carbon). Software like Gaussian or ORCA paired with molecular electrostatic potential (MESP) plots provides visual reactivity insights .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity data for azetidinone derivatives?

Standardize assay conditions (e.g., cell lines, incubation time, and MTT vs. resazurin protocols). For example, this compound may show IC50 variability due to differences in mitochondrial reductase activity across cell types. Normalize data to positive controls (e.g., cisplatin) and validate with clonogenic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.